Dimethoxydimethylsilane
Overview
Description
Dimethoxydimethylsilane is an organosilicon compound with the chemical formula Si(OCH₃)₂(CH₃)₂. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is known for its versatility in organic synthesis and industrial applications, particularly in the production of silicone polymers and resins .
Mechanism of Action
Target of Action
Dimethoxydimethylsilane, also known as Dimethyldimethoxysilane, is primarily used in the synthesis of various materials. Its primary targets are the molecules or structures it interacts with during these synthesis processes .
Mode of Action
This compound interacts with its targets through a process known as silylation. This involves the replacement of a hydrogen atom in a molecule with a silyl group, which is a silicon atom bonded to other elements . This interaction results in changes to the molecular structure of the target, enabling the synthesis of new materials .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of materials. For example, it is used in the synthesis of macroporous silica aerogels , hollow silica nanoparticles loaded with phthalocyanine for near-infrared photodynamic and photothermal combination therapy , and dielectric silicone elastomers with high dielectric permittivity .
Pharmacokinetics
Its properties such as its liquid form, density (088 g/mL at 25 °C), and boiling point (814 °C) can impact its handling, storage, and use in synthesis processes .
Result of Action
The result of this compound’s action is the creation of new materials with specific properties. For example, it can be used to create silica aerogels with a macroporous structure , or hollow silica nanoparticles that can be loaded with other compounds for use in therapies . It can also be used to create silicone elastomers with high dielectric permittivity .
Biochemical Analysis
Biochemical Properties
Dimethoxydimethylsilane plays a role in biochemical reactions, particularly in the synthesis of silicone polymers . It is an intermediate silane useful for blocking hydroxyl and amino groups in organic synthesis reactions . This allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .
Cellular Effects
In the context of cellular effects, this compound has been used as an interface stabilizing additive in layered Ni‐rich oxide cathodes . It can be decomposed preferentially to create a dense layer of Si–O-Si cross-polymerized network on the electrode surface, mitigating continuous interface reactions of the electrolyte during long-term cycling .
Molecular Mechanism
The molecular mechanism of this compound involves its decomposition to form a Si–O-Si cross-polymerized network . This network forms a protective layer on the electrode surface, preventing further reactions with the electrolyte .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to enhance the electrochemical performances in LiNi 0.8 Co 0.15 Al 0.05 O 2 (NCA)/Si@C pouch cell with high-loading electrodes . Over time, this leads to an outstanding capacity retention of 85.5% over 100 cycles .
Metabolic Pathways
It is known that this compound undergoes hydrolysis to form highly reactive silanols .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane:
Si(CH3)2Cl2+2CH3OH→Si(OCH3)2(CH3)2+2HCl
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of methanol to dimethyldichlorosilane, followed by distillation to purify the product .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming dimethylsilanediol and methanol.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are essential in the production of silicone polymers.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Hydrolysis: Dimethylsilanediol and methanol.
Condensation: Siloxane polymers.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Dimethoxydimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent for protecting hydroxyl and amino groups in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and coatings.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Key component in the production of silicone elastomers, resins, and sealants
Comparison with Similar Compounds
Dimethyldiethoxysilane: Similar in structure but contains ethoxy groups instead of methoxy groups.
Trimethoxymethylsilane: Contains three methoxy groups and one methyl group.
Ethoxytrimethylsilane: Contains three ethoxy groups and one methyl group.
Comparison: Dimethoxydimethylsilane is unique due to its balance of reactivity and stability. The presence of two methoxy groups allows for controlled hydrolysis and condensation reactions, making it ideal for applications requiring precise control over polymer formation. In contrast, compounds like trimethoxymethylsilane and ethoxytrimethylsilane offer different reactivity profiles due to the presence of additional alkoxy groups .
Properties
IUPAC Name |
dimethoxy(dimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQZDUKDJDQPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32032-92-1, 25498-04-8 | |
Record name | Poly[oxy(dimethylsilylene)], α-methyl-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32032-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyldimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25498-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0042379 | |
Record name | Dimethoxydimethylsilane | |
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Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Silane, dimethoxydimethyl- | |
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Record name | Dimethoxydimethylsilane | |
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CAS No. |
1112-39-6 | |
Record name | Dimethoxydimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1112-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethoxydimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112396 | |
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Record name | Dimethoxydimethylsilane | |
Source | DTP/NCI | |
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Record name | Silane, dimethoxydimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dimethoxydimethylsilane | |
Source | EPA DSSTox | |
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Record name | Dimethoxydimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.900 | |
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Record name | DIMETHOXYDIMETHYLSILANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QDB1RS1C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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